HbA1c Underestimation on Ion-Exchange HPLC: 2.1-Fold Discrepancy Versus Affinity Chromatography Reference Method
Hb Sinai-Baltimore causes a clinically significant underestimation of HbA1c when measured by cation-exchange HPLC. In a patient heterozygous for the variant, ion-exchange HPLC (Bio-Rad Variant II) reported an HbA1c of 18 mmol/mol (3.8%), derived from a peak comprising only 3.8% of total hemoglobin area [1]. When the same sample was analyzed by affinity chromatography—a method that detects total glycated hemoglobin independent of variant charge or elution position—the HbA1c was 39 mmol/mol (5.7%) [1]. This 2.1-fold discrepancy (difference of 21 mmol/mol or 1.9 percentage points) would misclassify a patient with diabetic-range glycemia as being near or within the non-diabetic range. By contrast, the commonly encountered variant Hb N-Baltimore (β95 Lys→Glu) produced a different interference pattern on the Menarini HA-8160 platform, with HbA1c values of 39 mmol/mol (5.7%) and 51 mmol/mol (5.9%) in two diabetic patients versus immunoturbidimetric reference values of 93 mmol/mol (10.7%) and 95 mmol/mol (10.8%), representing 2.0–2.4-fold underestimations [2]. The interference mechanism differs: Hb Sinai-Baltimore co-elutes near the authentic HbA1c peak due to its neutral charge substitution, whereas Hb N-Baltimore's charge-altering substitution produces a distinct post-HbA1c peak that may be flagged by instrument software [1][2].
| Evidence Dimension | HbA1c quantification accuracy: ion-exchange HPLC vs. affinity chromatography reference method |
|---|---|
| Target Compound Data | HbA1c by ion-exchange HPLC (Bio-Rad Variant II): 18 mmol/mol (3.8%); by affinity chromatography: 39 mmol/mol (5.7%) |
| Comparator Or Baseline | Intra-patient reference method (affinity chromatography): 39 mmol/mol (5.7%); Hb N-Baltimore comparator: HA-8160 HPLC 39–51 mmol/mol vs. immunoturbidimetric 93–95 mmol/mol |
| Quantified Difference | Hb Sinai-Baltimore: 2.1-fold underestimation (21 mmol/mol absolute difference). Hb N-Baltimore: 2.0–2.4-fold underestimation, but with distinct chromatographic peak pattern enabling instrument-level flagging |
| Conditions | Patient whole blood; Bio-Rad Variant II cation-exchange HPLC vs. phenylboronic acid affinity chromatography (Smith et al. 2013); Menarini ADAMS HA-8160/HA-8180 vs. Roche Tina-quant immunoturbidimetric assay (Lorenzo-Medina et al. 2015) |
Why This Matters
Procurement of Hb Sinai-Baltimore reference material enables clinical laboratories to validate whether their specific ion-exchange HPLC platform detects this variant or produces spuriously low HbA1c results—a risk not mitigated by using Hb N-Baltimore as a surrogate, since the interference mechanism and chromatographic signature are fundamentally different.
- [1] Smith G, Murray H, Brennan SO. Identification of a rare variant haemoglobin (Hb Sinai-Baltimore) causing spuriously low haemoglobin A(1c) values on ion exchange chromatography. Ann Clin Biochem. 2013 Jan;50(Pt 1):83-6. doi: 10.1258/acb.2012.012103. PMID: 23129722. View Source
- [2] Lorenzo-Medina M, De-La-Iglesia S, Ropero P, Nogueira-Salgueiro P, Martin-Aguila A. Interference of Hemoglobin N-Baltimore on Measurement of HbA1c Using the HA-8160 and HA-8180 HPLC Methods. J Diabetes Sci Technol. 2015 May;9(3):714-5. doi: 10.1177/1932296815574723. PMID: 25711904. View Source
